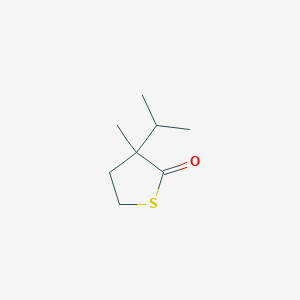
3-Methyl-3-propan-2-ylthiolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-propan-2-ylthiolan-2-one is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of isopropyl and methyl groups attached to the thiophene ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-propan-2-ylthiolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-isopropyl-3-methylbutan-2-one with sulfur and a suitable catalyst to form the thiophene ring. The reaction conditions may include elevated temperatures and the use of solvents such as toluene or xylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-propan-2-ylthiolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated thiophenes.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-propan-2-ylthiolan-2-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-propan-2-ylthiolan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving oxidative stress, inflammation, or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound of the thiophene family.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.
3-Isopropylthiophene: A thiophene derivative with an isopropyl group.
Uniqueness
3-Methyl-3-propan-2-ylthiolan-2-one is unique due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and physical properties. This structural uniqueness can make it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
132462-15-8 |
|---|---|
Molekularformel |
C8H14OS |
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
3-methyl-3-propan-2-ylthiolan-2-one |
InChI |
InChI=1S/C8H14OS/c1-6(2)8(3)4-5-10-7(8)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
UCHYWPZVYRMTQC-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCSC1=O)C |
Kanonische SMILES |
CC(C)C1(CCSC1=O)C |
Synonyme |
2(3H)-Thiophenone,dihydro-3-methyl-3-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















